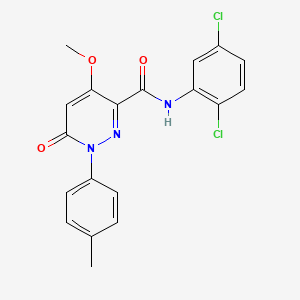

4-Fluorophenyl 4-nitrobenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluorophenyl 4-nitrobenzene-1-sulfonate (FNBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. This compound is commonly used as a reagent in organic synthesis and has shown promising results in various scientific research studies.

Scientific Research Applications

Fuel Cell Membrane Development

4-Fluorophenyl 4-nitrobenzene-1-sulfonate: is utilized in the synthesis of sulfonated poly(ether sulfone) copolymers (PESs), which are key components in the development of fuel cell membranes . These membranes are crucial for the operation of fuel cells, particularly in proton exchange membrane fuel cells (PEMFCs). The sulfonation process enhances the hydrophilicity of the polymer, thereby improving proton conductivity which is vital for the fuel cell’s performance.

Proton Conductivity Enhancement

The synthesized PESs membranes exhibit significant proton conductivity, a fundamental property for efficient energy conversion in fuel cells . The presence of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in the polymer backbone contributes to the stability and conductivity of the membrane, enabling it to sustain high performance even at elevated temperatures.

Thermal Stability Improvement

Research indicates that membranes containing 4-Fluorophenyl 4-nitrobenzene-1-sulfonate demonstrate excellent thermal stability . This property is essential for maintaining the integrity and longevity of fuel cells, especially when operating under high-temperature conditions.

Membrane-Electrode Assembly Fabrication

The compound is also involved in the fabrication of membrane-electrode assemblies (MEAs) for PEMFCs . MEAs are the heart of a fuel cell, where the electrochemical reactions occur. The use of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in the membrane material contributes to the overall efficiency and durability of the fuel cell.

Single-Cell Fuel Cell Performance

Incorporating 4-Fluorophenyl 4-nitrobenzene-1-sulfonate into the polymer matrix has been shown to enhance single-cell performance in fuel cells . This improvement is measured in terms of current density and voltage output, which are critical parameters for the commercial viability of fuel cells.

Catalyst-Coated Membrane Development

The chemical is used in the development of catalyst-coated membranes, which are an innovative approach to increase the reaction sites within a fuel cell . This technology aims to maximize the efficiency of the fuel cell by optimizing the interface where the reaction takes place.

Hydrocarbon-Based Catalyst Binder Innovation

Researchers have employed 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in the creation of hydrocarbon-based catalyst binders . These binders play a significant role in the preparation of catalyst slurry, which is fundamental for the fabrication of high-performance fuel cells.

Long-Term Stability and Performance

Finally, the inclusion of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in fuel cell components has been associated with long-term stability and sustained performance . This aspect is particularly important for the practical application and commercialization of fuel cells, ensuring they can operate reliably over extended periods.

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s structurally similar to 4-fluoronitrobenzene, which is known to undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including the halex process .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound .

Result of Action

Similar compounds have been shown to cause various physiological effects, including acute toxicity and specific target organ toxicity .

properties

IUPAC Name |

(4-fluorophenyl) 4-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO5S/c13-9-1-5-11(6-2-9)19-20(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOCHQGDYCYZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)

![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)

![2-Chloro-N-cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2871792.png)

![3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)